

RP-HPLC method for simultaneous estimation of Cefuroxime and other drugs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefuroxime

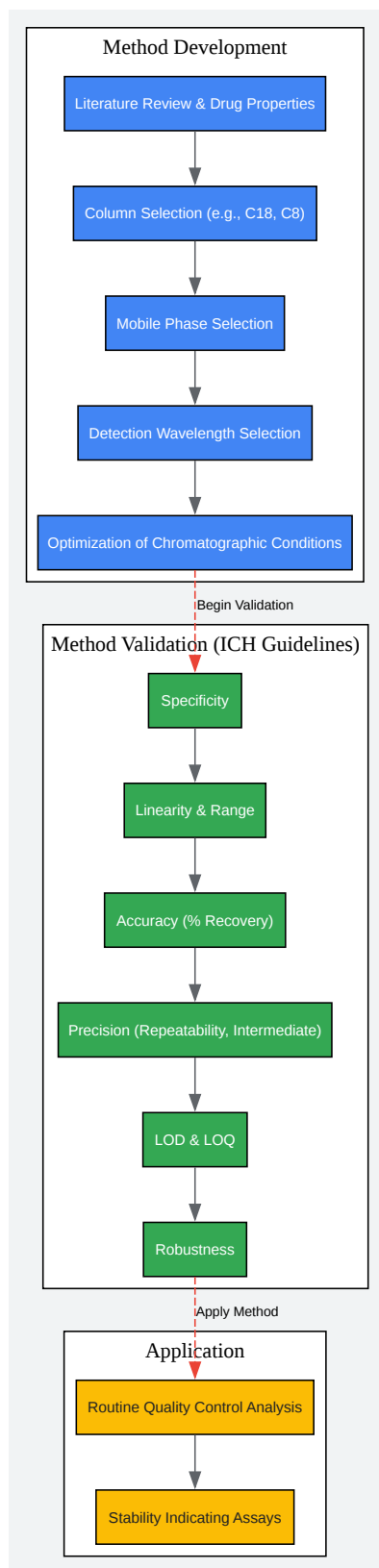
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An advanced and reliable analytical technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is widely utilized in the pharmaceutical industry for the simultaneous estimation of multiple drug components in a single formulation. This document provides detailed application notes and protocols for the simultaneous determination of **Cefuroxime** with other drugs, such as Linezolid, Potassium Clavulanate, and Ornidazole, in bulk and pharmaceutical dosage forms. These methods are crucial for quality control, ensuring the potency and purity of combination drug products.

General Workflow for RP-HPLC Method Development and Validation

The development and validation of an RP-HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The general workflow involves several key stages, from initial parameter selection to full validation according to regulatory guidelines.



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Caption: Workflow for RP-HPLC method development and validation.

Core Components of an RP-HPLC System

A typical RP-HPLC system is comprised of several essential components working in concert to achieve the separation and quantification of analytes. The system's modular design allows for flexibility and optimization for various analytical applications.



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Caption: Core components of a typical RP-HPLC system.

Application Note 1: Simultaneous Estimation of Cefuroxime Axetil and Linezolid

This method provides a simple, specific, and accurate reverse phase HPLC technique for the simultaneous determination of **Cefuroxime** Axetil and Linezolid in combined dosage forms.^[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- HPLC System: Shimadzu HPLC with SPD-20A UV detector and LC-20AD pump.^[1]
- Column: Kromasil C-8 (250 x 4.6 mm, 5 µm).^[1]
- Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (pH 4.0, adjusted with Orthophosphoric acid) in a 60:40 v/v ratio.^[1]
- Flow Rate: 0.9 ml/min.^[1]
- Detection Wavelength: 268 nm.^[1]
- Injection Volume: 20 µl.
- Mode: Isocratic.^[1]

2. Preparation of Solutions:

- **Standard Stock Solution:** Accurately weigh and transfer 10 mg of **Cefuroxime** Axetil and 10 mg of Linezolid into separate 100 ml volumetric flasks. Dissolve in the mobile phase and make up the volume to the mark.
- **Sample Preparation:** Weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of **Cefuroxime** Axetil into a 100 ml volumetric flask. Add approximately 70 ml of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.

Quantitative Data Summary

Parameter	Cefuroxime Axetil	Linezolid
Retention Time (min)	8.840 ^[1]	6.860 ^[1]
Linearity Range (µg/ml)	2.5 - 12.5 ^[1]	3 - 15 ^[1]
% Recovery	101.66 – 101.90 ^[1]	98.14 - 101.15 ^[1]

Application Note 2: Simultaneous Estimation of Cefuroxime Axetil and Potassium Clavulanate

This application note describes a validated RP-HPLC method for the simultaneous determination of **Cefuroxime** Axetil and Potassium Clavulanate in tablet dosage forms.^[2]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- **HPLC System:** Jasco HPLC system with a MD 2010 PDA detector.^[2]
- **Column:** Hypersil Gold C-18 (250 mm x 4.6 mm i.d.).^[2]
- **Mobile Phase:** A 60:40 (v/v) mixture of 0.01M Potassium dihydrogen phosphate and methanol.^[2]
- **Flow Rate:** 1.0 ml/min.^[2]

- Detection Wavelength: 225 nm.[2]
- Injection Volume: 20 µl.

2. Preparation of Solutions:

- Standard Stock Solution: Prepare individual stock solutions of **Cefuroxime** Axetil and Potassium Clavulanate by dissolving the accurately weighed standards in the mobile phase.
- Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Potassium Clavulanate into a 10 ml volumetric flask with about 5 ml of mobile phase and sonicate for 5 minutes.[2] Dilute to the mark with the mobile phase and filter through a Whatman filter paper no. 41.[2] Further dilutions can be made as needed to fall within the linear range.

Quantitative Data Summary

Parameter	Cefuroxime Axetil	Potassium Clavulanate
Retention Time (min)	8.293 and 9.987 (two isomers) [2]	2.573[2]
Linearity Range (µg/ml)	5 - 50[2]	5 - 30[2]
Limit of Detection (µg/ml)	2.409[2]	0.538[2]
Limit of Quantification (µg/ml)	7.951[2]	1.778[2]
% Recovery	100.598[2]	100.741[2]
Intra-day Precision (%RSD)	0.328[2]	0.382[2]
Inter-day Precision (%RSD)	0.545[2]	0.552[2]
% Assay	100.976[2]	101.053[2]

Application Note 3: Simultaneous Estimation of Cefuroxime Axetil and Ornidazole

A simple, accurate, and sensitive RP-HPLC method has been developed for the simultaneous determination of **Cefuroxime** Axetil and Ornidazole in combined tablet dosage form.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- Column: HiQ-SiL C18 column (250 mm x 4.6 mm).[3]
- Detector: Photodiode array (PDA) detector.[3]
- Mobile Phase: A mixture of 0.01 mol/L potassium dihydrogen orthophosphate and methanol (56:44, v/v).[3]
- Internal Standard: Tinidazole.[3]

2. Preparation of Solutions:

- Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not fully provided in the abstract. However, a standard protocol would involve dissolving the accurately weighed standards and tablet powder in a suitable solvent, likely the mobile phase, followed by appropriate dilutions to achieve concentrations within the Beer's law range.

Quantitative Data Summary

Parameter	Cefuroxime Axetil	Ornidazole
Linearity Range (µg/ml)	5 - 25[3]	10 - 50[3]

Note: Further details on retention times, recovery, and precision were not available in the provided search result abstract.

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- To cite this document: BenchChem. [RP-HPLC method for simultaneous estimation of Cefuroxime and other drugs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034974#rp-hplc-method-for-simultaneous-estimation-of-cefuroxime-and-other-drugs>]

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